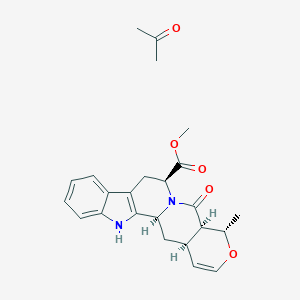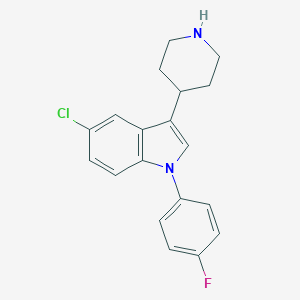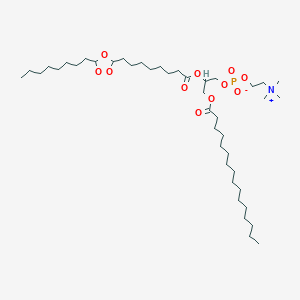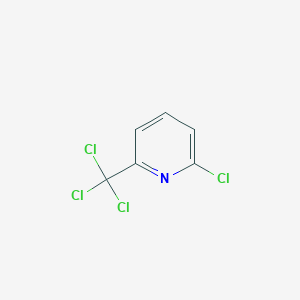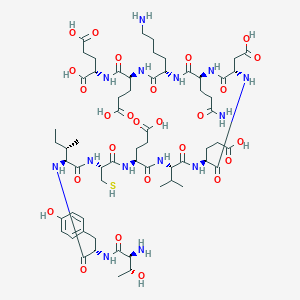
Tyicevedqkee
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyicevedqkee is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of Tyicevedqkee involves the inhibition of specific enzymes that are involved in various biological processes. This inhibition leads to a disruption of these processes, which can be used to study their underlying mechanisms. This compound has been found to be particularly effective in inhibiting the activity of certain types of enzymes, making it a valuable tool for studying specific biological pathways.
Biochemische Und Physiologische Effekte
Tyicevedqkee has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, which can lead to changes in cellular metabolism and function. This compound has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Tyicevedqkee in lab experiments is its specificity. This compound has been found to be highly selective in its inhibition of specific enzymes, which makes it a valuable tool for studying specific biological pathways. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in appropriate concentrations and to monitor its effects carefully.
Zukünftige Richtungen
There are many potential future directions for research on Tyicevedqkee. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new biological targets for this compound, which may have potential therapeutic applications. Additionally, the development of new formulations and delivery methods for Tyicevedqkee may enhance its efficacy and reduce its potential toxicity.
Synthesemethoden
The synthesis of Tyicevedqkee involves a complex series of chemical reactions. The process begins with the reaction of a specific set of chemicals, which are then purified and subjected to further reactions. The final product is obtained through a series of purification steps, which ensure that the compound is of high purity and quality.
Wissenschaftliche Forschungsanwendungen
Tyicevedqkee has a wide range of scientific research applications. It has been used to study various biological processes, including protein synthesis, DNA replication, and cell signaling. This compound has also been used to study the effects of drugs on cells and tissues, as well as the mechanisms of drug resistance.
Eigenschaften
CAS-Nummer |
126144-46-5 |
|---|---|
Produktname |
Tyicevedqkee |
Molekularformel |
C62H96N14O26S |
Molekulargewicht |
1485.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C62H96N14O26S/c1-6-29(4)50(76-57(96)39(73-59(98)48(65)30(5)77)25-31-10-12-32(78)13-11-31)61(100)74-41(27-103)58(97)69-37(17-22-45(84)85)55(94)75-49(28(2)3)60(99)70-36(16-21-44(82)83)54(93)72-40(26-47(88)89)56(95)68-34(14-19-42(64)79)52(91)66-33(9-7-8-24-63)51(90)67-35(15-20-43(80)81)53(92)71-38(62(101)102)18-23-46(86)87/h10-13,28-30,33-41,48-50,77-78,103H,6-9,14-27,63,65H2,1-5H3,(H2,64,79)(H,66,91)(H,67,90)(H,68,95)(H,69,97)(H,70,99)(H,71,92)(H,72,93)(H,73,98)(H,74,100)(H,75,94)(H,76,96)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,101,102)/t29-,30+,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-,49-,50-/m0/s1 |
InChI-Schlüssel |
AZDASIIAIPAELA-UCEFLIQFSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)N |
SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N |
Andere CAS-Nummern |
126144-46-5 |
Sequenz |
TYICEVEDQKEE |
Synonyme |
CD4 (81-92) CD4 (81-92), D-Ile CD4 (81-92), D-Tyr CD4 (81-92), D-Tyr,D-Cys,D-Glu(5) CD4(81-92) Thr-Tyr-Ile-Cys-Glu-Val-Glu-Asp-Gln-Lys-Glu-Glu threonyl-tyrosyl-isoleucyl-cysteinyl-glutamyl-valyl-glutamyl-aspartyl-glutaminyl-lysyl-glutamyl-glutamic acid TYICEVEDQKEE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)
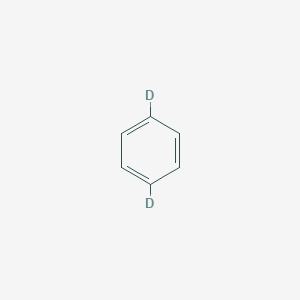
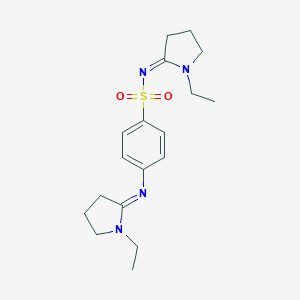
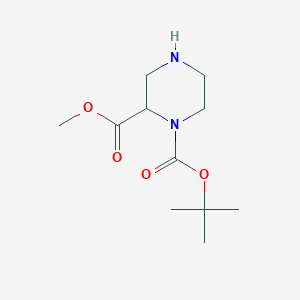
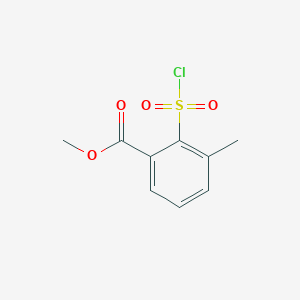
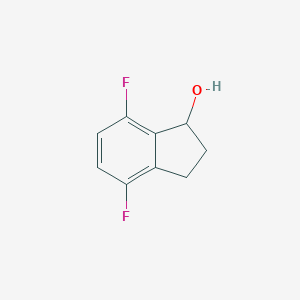
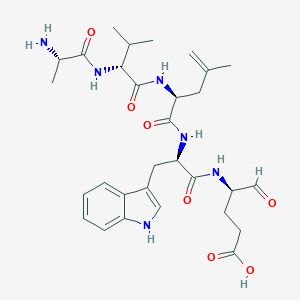
![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)
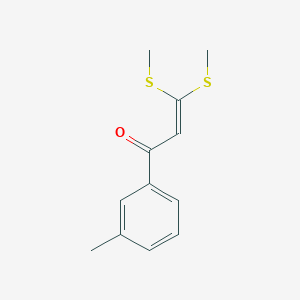
![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)
